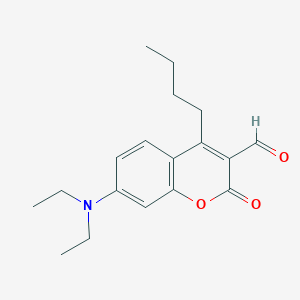
4-Butyl-7-(diethylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Butyl-7-(diethylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde is a synthetic organic compound belonging to the class of benzopyran derivatives This compound is known for its unique structural features, which include a butyl group, a diethylamino group, and an oxo group attached to a benzopyran ring
准备方法
合成路线和反应条件
4-丁基-7-(二乙氨基)-2-氧代-2H-1-苯并吡喃-3-甲醛的合成通常涉及在受控条件下适当起始原料的缩合反应。 一种常见的方法涉及用二乙胺和氧化剂使 4-丁基-7-羟基-2H-色烯-2-酮反应,引入二乙氨基和氧代基团 。该反应通常在乙醇或乙腈等有机溶剂中进行,并将反应混合物在回流状态下加热以促进所需产物的形成。
工业生产方法
在工业环境中,4-丁基-7-(二乙氨基)-2-氧代-2H-1-苯并吡喃-3-甲醛的生产可能涉及大规模分批或连续流动工艺。选择方法取决于因素,例如起始原料的可用性、成本考虑和最终产品的所需纯度。工业生产通常采用优化的反应条件,包括精确的温度控制、有效的混合和催化剂的使用,以提高反应速率和收率。
化学反应分析
反应类型
4-丁基-7-(二乙氨基)-2-氧代-2H-1-苯并吡喃-3-甲醛会发生各种化学反应,包括:
氧化: 醛基可以使用高锰酸钾或三氧化铬等氧化剂氧化为羧酸。
还原: 醛基可以使用硼氢化钠或氢化锂铝等还原剂还原为伯醇。
取代: 二乙氨基可以参与亲核取代反应,在适当条件下可以用其他亲核试剂取代。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾 (KMnO₄)。
还原: 甲醇或乙醇中的硼氢化钠 (NaBH₄)。
取代: 在合适的碱存在下,卤化物或胺等亲核试剂。
形成的主要产物
氧化: 4-丁基-7-(二乙氨基)-2-氧代-2H-1-苯并吡喃-3-羧酸。
还原: 4-丁基-7-(二乙氨基)-2-氧代-2H-1-苯并吡喃-3-甲醇。
取代: 根据所用亲核试剂的不同,各种取代的苯并吡喃衍生物。
科学研究应用
4-丁基-7-(二乙氨基)-2-氧代-2H-1-苯并吡喃-3-甲醛有几种科学研究应用:
化学: 用作合成更复杂的有机分子的构建单元,以及作为各种有机反应的试剂。
生物学: 研究其潜在的生物活性,包括抗菌、抗炎和抗癌特性。
医药: 探索其在药物开发中的潜在用途,特别是在针对特定生物途径设计新型治疗剂方面。
作用机制
4-丁基-7-(二乙氨基)-2-氧代-2H-1-苯并吡喃-3-甲醛的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物的二乙氨基可以通过氢键和疏水相互作用与生物大分子(如蛋白质和核酸)相互作用。这些相互作用可以调节酶、受体和其他细胞成分的活性,从而导致各种生物效应。参与的确切分子靶标和途径取决于该化合物使用的特定应用和环境。
相似化合物的比较
4-丁基-7-(二乙氨基)-2-氧代-2H-1-苯并吡喃-3-甲醛可以与其他苯并吡喃衍生物进行比较,例如:
4-丁基-7-羟基-2H-色烯-2-酮: 缺少二乙氨基和氧代基团,导致不同的化学和生物性质。
4-丁基-7-(二乙氨基)-2-氧代色烯-3-甲醛: 类似的结构,但取代基的位置和整体反应性可能不同。
6-杂芳基香豆素: 在苯并吡喃环的不同位置包含杂芳基取代基,导致不同的生物活性及其应用。
4-丁基-7-(二乙氨基)-2-氧代-2H-1-苯并吡喃-3-甲醛的独特之处在于其官能团的特定组合,赋予其独特的化学反应性和潜在的生物活性。
属性
CAS 编号 |
645352-41-6 |
|---|---|
分子式 |
C18H23NO3 |
分子量 |
301.4 g/mol |
IUPAC 名称 |
4-butyl-7-(diethylamino)-2-oxochromene-3-carbaldehyde |
InChI |
InChI=1S/C18H23NO3/c1-4-7-8-14-15-10-9-13(19(5-2)6-3)11-17(15)22-18(21)16(14)12-20/h9-12H,4-8H2,1-3H3 |
InChI 键 |
GNVWJXYVESPXOP-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=C(C(=O)OC2=C1C=CC(=C2)N(CC)CC)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzamide, N-(2-nitrophenyl)-4-[[(phenylmethyl)amino]methyl]-](/img/structure/B12602718.png)

![1-[1-(2-Methylthiophen-3-yl)ethenyl]pyrrolidine](/img/structure/B12602728.png)
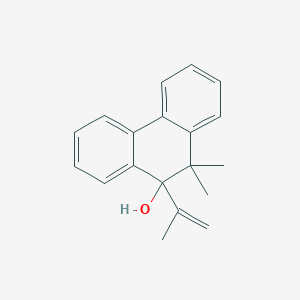

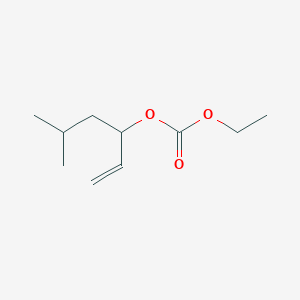
![6-[(Hydroxyamino)methylidene]-2,3-dimethoxycyclohexa-2,4-dien-1-one](/img/structure/B12602763.png)
methanone](/img/structure/B12602771.png)
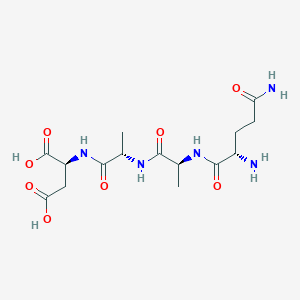
![N-[(5-nitro-2,1-benzothiazol-3-yl)diazenyl]-N-phenylaniline](/img/structure/B12602779.png)

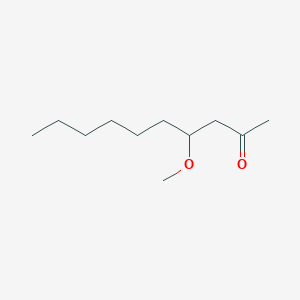
![9-Chloro-4-methylpyrano[2,3-b]phenothiazin-2(11H)-one](/img/structure/B12602794.png)
